Thermal Stability Superiority of Tetraallylsilane Over Tetraallyltin in Organometallic Redistribution Reactions
Tetraallylsilane exhibits markedly superior thermal stability compared to its Group 14 analog tetraallyltin, with direct experimental evidence showing that while tetraallyltin readily undergoes redistribution reactions involving both σ–σ and σ–π transitions, tetraallylsilane does not enter into such reactions even at elevated temperatures [1]. This differential behavior is attributable to the stronger Si–C bond (approximately 306 kJ/mol) relative to the Sn–C bond, translating to practical processing advantages in thermally demanding synthetic and materials applications.
| Evidence Dimension | Thermal stability / susceptibility to redistribution reactions |
|---|---|
| Target Compound Data | Does not undergo redistribution reactions even at elevated temperatures |
| Comparator Or Baseline | Tetraallyltin: readily undergoes redistribution reactions (σ–σ and σ–π transitions) |
| Quantified Difference | Qualitative binary outcome: stable vs. reactive |
| Conditions | Comparative organometallic stability study under variable temperature conditions |
Why This Matters
This stability differential makes tetraallylsilane the only viable choice among tetraallyl Group 14 compounds for applications involving elevated-temperature processing, such as polymer-derived ceramic pyrolysis or high-temperature catalysis.
- [1] Blears, D. J., et al. (1966). The properties of tetraallylsilane, -germane and -tin. Journal of Organometallic Chemistry, 6(1), 1–5. View Source
